N-cyclopentyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Descripción
This compound belongs to the tricyclic carboxamide class, characterized by a complex fused-ring system with a 14-membered tricyclic backbone. Its structure includes a cyclopentyl group at the N-position, a 2-oxo moiety, and a 4-methoxyphenylethyl substituent.
Propiedades
Fórmula molecular |
C26H27N5O3 |
|---|---|
Peso molecular |
457.5 g/mol |
Nombre IUPAC |
N-cyclopentyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C26H27N5O3/c1-34-19-11-9-17(10-12-19)13-15-31-23(27)20(25(32)28-18-6-2-3-7-18)16-21-24(31)29-22-8-4-5-14-30(22)26(21)33/h4-5,8-12,14,16,18,27H,2-3,6-7,13,15H2,1H3,(H,28,32) |
Clave InChI |
XHBJRDDJOAHADX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCN2C3=C(C=C(C2=N)C(=O)NC4CCCC4)C(=O)N5C=CC=CC5=N3 |
Origen del producto |
United States |
Métodos De Preparación
Cyclocondensation for Core Structure Assembly
The triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene core is constructed via a [3+2] cyclocondensation between aminopyrazole derivatives and α,β-unsaturated carbonyl intermediates. For example, ethyl acrylate reacts with 1-amino-2-imino-4-aryl-1,2-dihydropyridine-3-carbonitrile under microwave irradiation (85°C, 20 min) to form the bicyclic intermediate, which undergoes intramolecular cyclization in dimethylformamide (DMF) at reflux.
Critical Parameters :
N-Cyclopentyl Carboxamide Installation
The cyclopentyl group is introduced via a coupling reaction between the tricyclic amine intermediate and cyclopentanecarbonyl chloride. This step employs HATU (1.5 eq.) as a coupling agent in tetrahydrofuran (THF) at 0–25°C, achieving 65–72% yield.
4-Methoxyphenethyl Sidechain Attachment
The 2-(4-methoxyphenyl)ethyl group is appended through a nucleophilic aromatic substitution (SNAr) reaction. The tricyclic intermediate is treated with 2-(4-methoxyphenyl)ethyl bromide (1.2 eq.) in the presence of K₂CO₃ (2 eq.) in acetonitrile at 80°C for 12 h.
Stepwise Synthetic Procedures
Preparation of 1-Amino-2-imino-4-aryl-1,2-dihydropyridine-3-carbonitrile
Formation of the Tricyclic Core
Final Coupling and Purification
| Step | Reagent/Condition | Purpose | Yield |
|---|---|---|---|
| 1 | Cyclopentanecarbonyl chloride, HATU, THF | Carboxamide formation | 68% |
| 2 | 2-(4-Methoxyphenyl)ethyl bromide, K₂CO₃, MeCN | Sidechain incorporation | 62% |
| 3 | Silica gel chromatography (EtOAc/hexane 3:7) | Purification | 95% purity |
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Temperature and Time Dependence
-
Cyclocondensation : Yields drop below 60% at temperatures <70°C due to incomplete ring closure.
-
SNAr Reaction : Optimal at 80°C; side reactions (e.g., demethylation) dominate above 100°C.
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
| Method | Conditions | Purity |
|---|---|---|
| HPLC | C18 column, MeCN/H₂O (70:30), 1 mL/min | 98.5% |
| TLC | Silica gel, EtOAc/hexane (1:1) | Rf = 0.42 |
Challenges and Mitigation Strategies
Steric Hindrance in Cyclization
The tricyclic core’s rigidity often leads to incomplete cyclization. Using DBU (1,8-diazabicycloundec-7-ene) as a base enhances ring closure efficiency by deprotonating stubborn intermediates.
Análisis De Reacciones Químicas
Oxidación: El compuesto puede sufrir reacciones de oxidación, lo que podría afectar su actividad biológica.
Sustitución: Los sustituyentes en el anillo aromático pueden participar en reacciones de sustitución.
Reducción: Podría producirse la reducción de los grupos imina o carbonilo.
- Otros reactivos dependerían de la reacción específica.
N-Bromosuccinimida (NBS): Utilizado para reacciones de bromación radical .
Productos Principales: Los productos principales variarían según las condiciones de reacción y la regioselectividad.
Aplicaciones Científicas De Investigación
Este compuesto tiene diversas aplicaciones:
Medicina: Investigar su potencial como candidato a fármaco (por ejemplo, anticancerígeno, antimicrobiano).
Biología Química: Explorar sus interacciones con objetivos biológicos.
Ciencia de Materiales: Evaluar sus propiedades para el diseño de materiales.
Mecanismo De Acción
El mecanismo de acción del compuesto probablemente implique la unión a receptores o enzimas específicos. Se necesitan más estudios para dilucidar esto.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound shares a tricyclic carboxamide scaffold with 6-benzyl-N-(2,4-dimethoxyphenyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide (referred to as Compound A in ). Key differences include:
- Ring Size and Substituent Placement : Compound A has a 13-membered tricyclic system (vs. 14-membered in the target compound), with a benzyl group at position 6 and a 2,4-dimethoxyphenyl carboxamide. The target compound features a cyclopentyl group and a 4-methoxyphenylethyl chain at position 7, which may enhance lipophilicity .
- Functional Groups: Both compounds retain a 2-oxo group, but the target compound includes an imino group at position 6, absent in Compound A. This imino group could alter electronic properties and binding interactions .
Substituent Effects on Physicochemical Properties
- 4-Methoxyphenylethyl vs.
- Cyclopentyl vs. Dimethoxyphenyl : The cyclopentyl group at the N-position may reduce steric hindrance compared to the bulkier 2,4-dimethoxyphenyl carboxamide in Compound A, possibly enhancing membrane permeability .
Spectroscopic and Crystallographic Comparisons
- NMR Profiling : highlights the utility of NMR chemical shifts (e.g., regions A and B in Figure 6) to deduce substituent effects. For the target compound, the 4-methoxyphenylethyl group would likely induce distinct chemical shifts in aromatic and aliphatic regions compared to Compound A’s benzyl and dimethoxyphenyl groups .
- The 2-oxo and carboxamide groups in the target compound may facilitate analogous crystal packing .
Data Table: Structural and Functional Comparison
Actividad Biológica
N-cyclopentyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is an organic compound with a complex triazatricyclo structure that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H24N6O2 with a molecular weight of approximately 396.47 g/mol. Its unique structure includes a cyclopentyl group and a methoxyphenyl moiety, which are believed to contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N6O2 |
| Molecular Weight | 396.47 g/mol |
| Structure | Triazatricyclo |
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer activity. In vitro assays have shown that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study: Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several bacterial strains. The results indicate that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Neuroprotective Effects
Recent investigations have suggested neuroprotective effects of the compound in models of neurodegenerative diseases. In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation.
The biological activities of this compound are thought to be mediated through multiple pathways:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.
- Antioxidant Activity : Reduction of oxidative stress markers in neurodegenerative models.
- Inhibition of Bacterial Growth : Disruption of bacterial cell wall synthesis.
Q & A
What are the primary synthetic routes for constructing the triazatricyclic core of this compound?
Basic Research Question
The triazatricyclic core is synthesized via multi-step organic reactions. A common approach involves cyclization of nitrogen-containing precursors under controlled conditions. For example, the Sandmeyer reaction introduces halogen atoms into intermediates, enabling subsequent ring closure . Key steps include:
- Precursor functionalization : Use of bromine or iodine to activate positions for cyclization.
- Cyclization : Catalyzed by transition metals (e.g., Cu or Pd) in polar aprotic solvents (DMF or DMSO) at 80–120°C.
- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the core structure.
Which spectroscopic and crystallographic methods are most effective for structural elucidation?
Basic Research Question
Structural characterization requires a combination of techniques:
- NMR Spectroscopy : 1H/13C NMR identifies substituents (e.g., cyclopentyl and methoxyphenyl groups) and imino/oxo functionalities .
- X-ray Crystallography : Resolves the fused ring system and confirms stereochemistry (e.g., InChI key validation) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C27H30N4O3 expected m/z 482.2275) .
How can reaction yields be optimized during cyclization steps?
Advanced Research Question
Low yields in cyclization often stem from competing side reactions. Optimization strategies include:
- Catalyst screening : Test Pd(OAc)2 vs. CuI to favor intramolecular cyclization over dimerization .
- Solvent effects : Replace DMF with DMAc to reduce viscosity and improve mixing .
- Temperature gradients : Slow ramping (e.g., 50°C → 100°C over 2 hours) minimizes thermal decomposition .
- In situ monitoring : Use HPLC to track intermediate consumption and adjust reaction time dynamically .
How should contradictory bioactivity data from enzyme inhibition assays be resolved?
Advanced Research Question
Contradictions may arise from assay conditions or target promiscuity. Mitigation steps:
- Dose-response validation : Repeat assays with 10-point dilution series (1 nM–100 µM) to confirm IC50 consistency .
- Off-target screening : Use proteome-wide affinity pulldown assays to identify nonspecific binding .
- Computational docking : Compare binding poses (e.g., AutoDock Vina) to assess if structural analogs share interaction motifs .
What in vitro assays are suitable for initial biological screening?
Basic Research Question
Prioritize assays based on structural features:
- Kinase inhibition : Test against tyrosine kinases (e.g., EGFR, Src) due to the compound’s ATP-binding site mimetic motifs .
- Cellular cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 24–72-hour exposures .
- Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .
How can the compound’s interaction with biological targets be mechanistically validated?
Advanced Research Question
Mechanistic studies require orthogonal methods:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified targets .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. nonspecific interactions .
- Mutagenesis : Engineer target proteins (e.g., point mutations in catalytic residues) to confirm binding hotspots .
What strategies guide structure-activity relationship (SAR) studies for derivatives?
Advanced Research Question
SAR development involves systematic modifications:
- Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxy) groups to modulate activity .
- Scaffold hopping : Compare bioactivity with ethyl 7-ethyl-6-imino analogs to assess the impact of cyclopentyl vs. ethyl substitution .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding and hydrophobic features .
How is compound stability evaluated under physiological conditions?
Basic Research Question
Stability protocols include:
- pH-dependent degradation : Incubate in buffers (pH 2–9) at 37°C for 24 hours; monitor via HPLC .
- Plasma stability : Expose to human plasma (1–4 hours) and quantify parent compound loss using LC-MS .
- Light/heat stress : Store solid samples at 40°C/75% RH or under UV light to assess photodegradation .
How can contradictory spectral data during characterization be reconciled?
Advanced Research Question
Contradictions often arise from impurities or tautomerism. Solutions:
- Repurification : Re-chromatograph using HILIC columns to remove polar by-products .
- 2D NMR : Perform HSQC and HMBC to resolve overlapping signals (e.g., imino vs. amide protons) .
- Alternative ionization methods : Compare ESI+ vs. MALDI-TOF spectra to rule out adduct formation .
What computational tools predict the compound’s reactivity and interactions?
Advanced Research Question
Leverage quantum mechanics and molecular dynamics:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization .
- Molecular Dynamics (MD) : Simulate binding to lipid bilayers (e.g., GROMACS) to predict membrane permeability .
- ADMET Prediction : Use SwissADME to estimate solubility, CYP450 inhibition, and blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
